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Compound of Interest

Compound Name: BAY 73-1449
CAS No.: 693790-96-4
Cat. No.: B1667821
Get Quote
. J

Executive Summary

BAY 73-1449 is a highly selective, high-affinity antagonist of the human prostacyclin receptor
(IP receptor). Unlike prostacyclin (PGI2) analogs which induce vasodilation and inhibit platelet
aggregation via IP receptor activation, BAY 73-1449 blocks these effects. It has been utilized
extensively in cardiovascular research to delineate the physiological roles of the IP receptor,
particularly in portal hypertension and inflammatory pain models.

¢ Primary Target: Prostacyclin Receptor (IP) (IC50 < 0.1 nM).[1]
e Therapeutic Area: Cardiovascular (Portal Hypertension), Inflammation.

e Chemical Class: Anilinopyrimidine derivative.

Chemical Structure & Properties

The molecule features a central pyrimidine scaffold substituted at the 4- and 6-positions. The
key pharmacophores include a lipophilic 4-benzyloxyphenyl tail (for hydrophobic pocket
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binding) and a polar (S)-phenylalanine moiety (mimicking the carboxylate head group of
endogenous prostaglandins).

hvsicochemical

Property Value

(2S)-3-phenyl-2-[[6-[4-
IUPAC Name (phenylmethoxy)phenyl]pyrimidin-4-

ylJamino]propanoic acid

CAS Registry Number 693790-96-4

Molecular Formula C26H23N303

Molecular Weight 425.48 g/mol

SMILES 0O=C(O)Nclcc(ncnl)-clcec(OCc2cccecc2)ccl
Chirality S-enantiomer (derived from L-Phenylalanine)

Solubilit Soluble in DMSO (>50 mg/mL); practically
olubili
Y insoluble in water.[2]

Retrosynthetic Analysis

To design a robust synthesis for BAY 73-1449, we apply a disconnection approach centered on
the pyrimidine core. The molecule can be assembled from three commercially available
building blocks:

» 4,6-Dichloropyrimidine: The electrophilic core.
» 4-Benzyloxyphenylboronic acid: The aryl nucleophile for the "tail".
¢ L-Phenylalanine (ester): The chiral amine nucleophile for the "head".

Strategic Logic

¢ Order of Addition: The 4,6-dichloropyrimidine is symmetric. The first substitution (Suzuki
coupling) renders the pyrimidine asymmetric. The second substitution (SNAr) installs the
chiral amino acid.
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» Chiral Integrity: Using L-phenylalanine requires mild conditions to prevent racemization at

the alpha-carbon.

4,6-Dichloropyrimidine

4-Benzyloxyphenylboronic acid

Suzuki Coupling/C-C Bond Formation

Intermediate A L-Phenylalanine
(Chloropyrimidine derivative) (Chiral Amine Source)

Deprotection & SNAr/C-N Bond Formation

BAY 73-1449

(Target Molecule)

Figure 1: Retrosynthetic disconnection of BAY 73-1449.

Click to download full resolution via product page

Detailed Synthesis Protocol

This protocol is reconstructed based on standard medicinal chemistry methodologies for 2,4,6-
substituted pyrimidines and consistent with the patent literature for this class of IP antagonists.

Phase 1: Suzuki-Miyaura Coupling

Objective: Mono-arylation of 4,6-dichloropyrimidine.

e Reagents: 4,6-Dichloropyrimidine (1.0 eq), 4-Benzyloxyphenylboronic acid (1.0 eq),
Pd(PPhs)4 (0.05 eq), Na2COs (2.0 eq).

e Solvent: 1,2-Dimethoxyethane (DME) / Water (3:1).
e Procedure:
o Dissolve 4,6-dichloropyrimidine and the boronic acid in degassed DME.

o Add the aqueous Naz2COs solution and the palladium catalyst.
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Heat the mixture to 80°C under an inert atmosphere (Nitrogen/Argon) for 4—6 hours.

[e]

o

Note: Control stoichiometry carefully to minimize bis-arylation.

[¢]

Workup: Cool, dilute with ethyl acetate, wash with brine. Dry over MgSOa4 and concentrate.

[¢]

Purification: Flash column chromatography (Hexane/EtOAC) to isolate 4-chloro-6-[4-

(benzyloxy)phenyl]pyrimidine.

Phase 2: Nucleophilic Aromatic Substitution (SNAr)

Objective: Installation of the chiral amino acid moiety.

» Reagents: Intermediate from Phase 1 (1.0 eq), L-Phenylalanine tert-butyl ester hydrochloride
(1.2 eq), Triethylamine (3.0 eq).

e Solvent: DMF or n-Butanol.
e Procedure:
o Dissolve the chloropyrimidine intermediate and the amino acid ester in the solvent.

o Add triethylamine to neutralize the hydrochloride salt and scavenge HCI generated during

substitution.
o Heat to 90-100°C for 12 hours.

o Mechanism:[1][3] The electron-deficient pyrimidine ring facilitates nucleophilic attack by

the amine of phenylalanine.
o Workup: Dilute with water, extract with ethyl acetate.

o Purification: Silica gel chromatography to yield the ester-protected BAY 73-1449.

Phase 3: Ester Hydrolysis (Deprotection)

Objective: Unmasking the carboxylic acid to yield the final active drug.

o Reagents: Trifluoroacetic acid (TFA) / Dichloromethane (DCM) (1:1 ratio).

© 2026 BenchChem. All rights reserved. 4/8 Tech Support


https://www.medchemexpress.com/bay-73-1449.html
https://patentimages.storage.googleapis.com/0b/42/9c/9a8375cdaeacb1/US8883714.pdf
https://www.benchchem.com/product/b1667821/docs?utm_src=pdf-body#bay-73-1449-chemical-structure-and-synthesis-guide
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1667821?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

e Procedure:

o

Dissolve the tert-butyl ester intermediate in DCM.
o Add TFA dropwise at 0°C.
o Stir at room temperature for 2—4 hours.

o Workup: Remove volatiles under reduced pressure. Co-evaporate with toluene to remove
residual TFA.

o Final Purification: Recrystallization from Ethanol/Water or preparative HPLC (C18 column,
Acetonitrile/Water + 0.1% Formic Acid).

o Product:BAY 73-1449 (White to off-white solid).

Step 1: Suzuki Coupling : Step 2: SNAr X . :
4,6-Dichloropyrimidine + Boronic Acid |—ntermediate 1 2ol "o | Protected Ester S‘epg'Fﬁlegg‘Ae)C“"” Free Acid (NS
(Pd cat., 80°C) (E3N, 90°C)

Figure 2: Step-by-step synthesis workflow.

Click to download full resolution via product page
Mechanism of Action & Pharmacology
BAY 73-1449 acts as a competitive antagonist at the IP receptor (G-protein coupled receptor).
» Endogenous Ligand: Prostacyclin (PGI2).
» Normal Pathway: PGI2 binds IP receptor

Gs protein activation
Adenylyl Cyclase activation
Increased cCAMP

PKA activation
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Vasodilation / Platelet Inhibition.

o BAY 73-1449 Effect: Blocks IP receptor
Prevents cAMP elevation.

This mechanism is critical for researchers studying the constitutive activity of IP receptors or
distinguishing between IP-mediated vs. EP-mediated effects of prostaglandins.

Prostacyclin (PGI2) BAY 73-1449

Activates / Blocks

IP Receptor
(GPCR)

Activation

Adenylyl Cyclase

CAMP Increase

Vasodilation &
Anti-aggregation

Figure 3: Mechanism of Action - I[P Receptor Antagonism.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
Suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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